

Spectroscopic Profile of 3,3-Dimethoxybutan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethoxybutan-2-one

Cat. No.: B1329833

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,3-Dimethoxybutan-2-one** (CAS No. 21983-72-2), a versatile ketone and ketal used in various chemical syntheses. The following sections present key spectroscopic data in a structured format, detail the experimental protocols for data acquisition, and provide a visual representation of the analytical workflow.

Chemical Structure and Properties

- IUPAC Name: **3,3-Dimethoxybutan-2-one**[\[1\]](#)
- Molecular Formula: $C_6H_{12}O_3$ [\[1\]](#)
- Molecular Weight: 132.16 g/mol [\[2\]](#)[\[3\]](#)
- Appearance: Colorless to light yellow liquid[\[3\]](#)
- Boiling Point: 145-146 °C
- Density: 0.987 g/mL at 25 °C
- Refractive Index: $n_{20/D}$ 1.407

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,3-Dimethoxybutan-2-one**, providing a reference for compound identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.20	Singlet	3H	CH ₃ (Ketone)
~3.25	Singlet	6H	2 x OCH ₃ (Methoxy)
~1.35	Singlet	3H	CH ₃ (Quaternary Carbon)

Note: Predicted chemical shifts based on typical values for similar functional groups. A certificate of analysis for a commercial sample confirms the ¹H NMR spectrum is consistent with the structure of **3,3-Dimethoxybutan-2-one**.[\[3\]](#)[\[4\]](#)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
~209	C=O (Ketone)
~103	C(OCH ₃) ₂ (Ketal)
~49	OCH ₃ (Methoxy)
~25	CH ₃ (Ketone)
~19	CH ₃ (Quaternary Carbon)

Note: Predicted chemical shifts based on typical values for similar functional groups. The carbonyl carbon of a ketone typically appears downfield, often above 190 ppm.[\[5\]](#)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1720	Strong	C=O Stretch (Ketone)
~2980-2850	Medium-Strong	C-H Stretch (Aliphatic)
~1450, ~1370	Medium	C-H Bend (Aliphatic)
~1150-1050	Strong	C-O Stretch (Ketal/Ether)

Note: The characteristic strong absorption for a saturated aliphatic ketone C=O stretch is typically observed around 1715 cm⁻¹.[\[5\]](#)

Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
132	Low	[M] ⁺ (Molecular Ion)
117	Moderate	[M - CH ₃] ⁺
89	High	[M - COCH ₃] ⁺
73	Moderate	[C ₃ H ₅ O ₂] ⁺
43	Very High	[CH ₃ CO] ⁺ (Base Peak)

Note: The fragmentation pattern is consistent with the structure, showing characteristic losses of methyl and acetyl groups. Alpha-cleavage is a common fragmentation pattern for ketones.[\[5\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like **3,3-Dimethoxybutan-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3,3-Dimethoxybutan-2-one**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
- ^1H NMR Acquisition Parameters:
 - Spectrometer: 300 MHz or higher field strength.
 - Pulse Program: Standard single-pulse acquisition.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Acquisition Parameters:
 - Spectrometer: 75 MHz or higher.
 - Pulse Program: Proton-decoupled single-pulse acquisition.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.

- Apply baseline correction.
- Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum.
- Pick and label the peaks in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like **3,3-Dimethoxybutan-2-one**, the Attenuated Total Reflectance (ATR) or transmission method can be used.

- ATR Method:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Place a drop of **3,3-Dimethoxybutan-2-one** directly onto the ATR crystal, ensuring complete coverage.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Transmission Method (Salt Plates):
 - Place a drop of the liquid sample on the surface of a polished salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.
 - Mount the plates in the sample holder of the FTIR spectrometer.

- Acquire the spectrum. A background spectrum of the empty beam path should be taken beforehand.

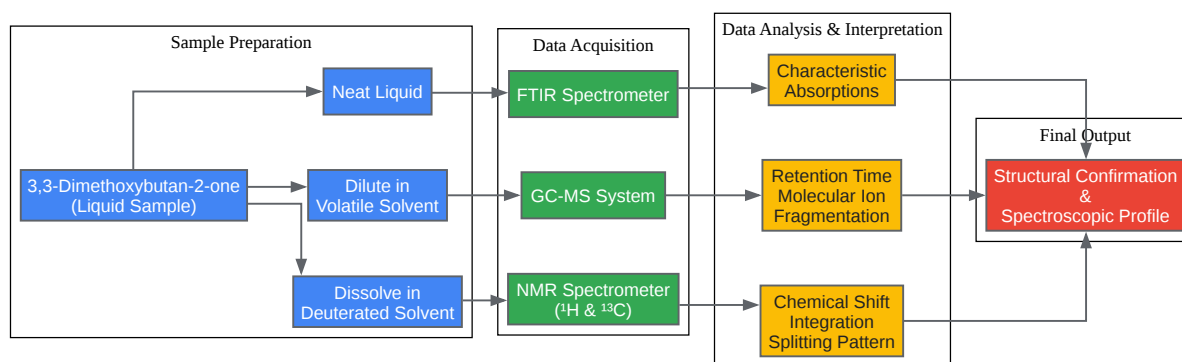
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **3,3-Dimethoxybutan-2-one** (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[\[6\]](#)
 - Transfer the solution to a GC autosampler vial.
- GC Parameters (Typical):
 - Injection Port Temperature: 250 °C.
 - Injection Mode: Split or splitless, depending on concentration.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.
- MS Parameters (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[7\]](#)
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 200.
- Data Analysis:

- The total ion chromatogram (TIC) will show the retention time of **3,3-Dimethoxybutan-2-one**.
- The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragmentation patterns.
- The obtained mass spectrum can be compared with library spectra for confirmation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **3,3-Dimethoxybutan-2-one**.



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Caption: Workflow for spectroscopic analysis of **3,3-Dimethoxybutan-2-one**.

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